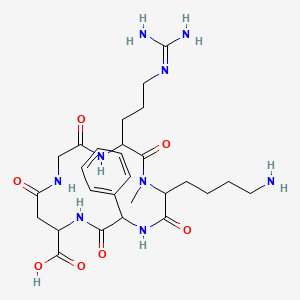
N(1)Gly-DL-Arg-DL-N(Me)Lys-DL-Phg-DL-Asp(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c(phg-isoDGR-(NMe)k) involves the N-methylation of isoDGR peptides. The process typically includes the use of specific reagents and conditions to achieve the desired cyclic structure . The exact synthetic route may vary, but it generally involves multiple steps of peptide synthesis, cyclization, and purification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
c(phg-isoDGR-(NMe)k) primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It is also involved in binding interactions with integrins, which are crucial for its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis of c(phg-isoDGR-(NMe)k) include N-methylating agents, peptide coupling reagents, and solvents like dimethyl sulfoxide (DMSO) . The reactions are typically carried out under controlled conditions to ensure the formation of the desired cyclic structure .
Major Products
The major product of these reactions is the cyclic peptide c(phg-isoDGR-(NMe)k), which is characterized by its high affinity for α5β1 integrin .
Scientific Research Applications
c(phg-isoDGR-(NMe)k) has several important applications in scientific research:
Cancer Biology: It is used as a ligand for α5β1 integrin, which plays a role in tumor growth and metastasis.
Molecular Imaging: The compound is trimerized with the chelator TRAP and used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in mouse xenografts.
Drug Development: Its high affinity for α5β1 integrin makes it a valuable tool in the development of integrin-targeted therapies.
Mechanism of Action
c(phg-isoDGR-(NMe)k) exerts its effects by binding selectively to the α5β1 integrin . This binding inhibits the integrin’s interaction with its natural ligands, thereby affecting cell adhesion, migration, and signaling pathways involved in tumor progression . The compound’s high affinity for α5β1 integrin is due to its specific cyclic structure and N-methylation .
Comparison with Similar Compounds
Similar Compounds
cRGD Peptides: These peptides also target integrins but have different selectivity profiles.
isoDGR Peptides: Similar to c(phg-isoDGR-(NMe)k), these peptides target integrins but may lack the N-methylation modification.
Uniqueness
c(phg-isoDGR-(NMe)k) is unique due to its high selectivity and potency for α5β1 integrin, which is enhanced by the N-methylation of isoDGR peptides . This modification improves its binding affinity and stability, making it a valuable tool in integrin-targeted research and therapy development .
Properties
IUPAC Name |
8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSPGRUJJJNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
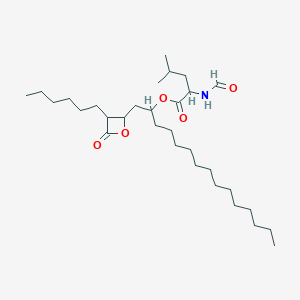
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
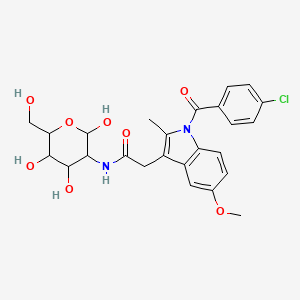
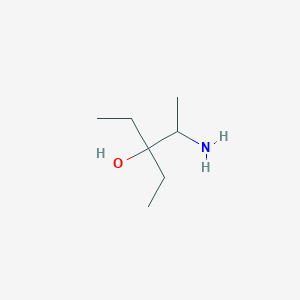
![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)
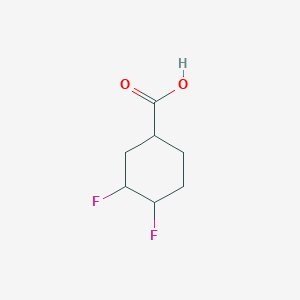
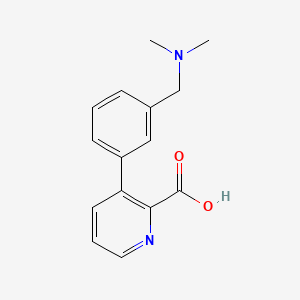
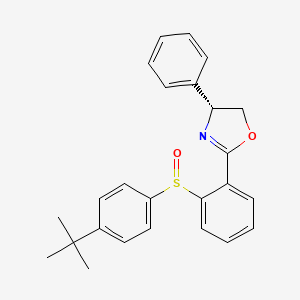
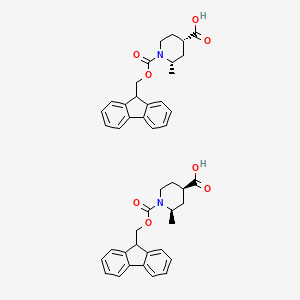
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
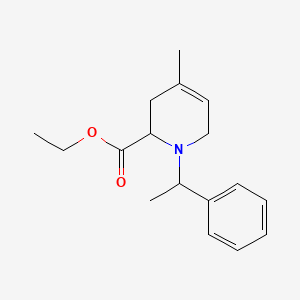
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
